molecular formula C21H25N5O B5349887 N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE

N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE

Cat. No.: B5349887
M. Wt: 363.5 g/mol
InChI Key: QWIWJPNJNGLOSJ-UHFFFAOYSA-N
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Description

N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline is a complex organic compound with a molecular formula of C21H25N5O This compound is characterized by the presence of a tetrazole ring, a cyclopentyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline typically involves multiple steps. One common approach starts with the reaction of 2,6-dimethylaniline with chloromethyl cyclopentane under controlled conditions to form an intermediate. This intermediate is then reacted with sodium azide to introduce the tetrazole ring. Finally, the methoxy group is introduced through a nucleophilic substitution reaction with methoxybenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
  • N-{1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-N-nitrosoaniline
  • N-{1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-(trifluoromethyl)aniline

Uniqueness

N-{1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more useful in specific applications .

Properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)19(15)26-20(23-24-25-26)21(13-6-7-14-21)22-17-11-4-5-12-18(17)27-3/h4-5,8-12,22H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIWJPNJNGLOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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